Dimethylenastron
Overview
Description
Dimethylenastron is a potent inhibitor of the mitotic kinesin Eg5, a motor protein essential for the proper separation of spindle poles during cell division.
Mechanism of Action
- Dimethylenastron specifically targets the mitotic kinesin Eg5 (encoded by the KIF-11 gene). Eg5 plays a critical role in bipolar spindle assembly during cell division .
- By inhibiting Eg5, this compound disrupts spindle formation and impairs cell division, ultimately affecting cancer cell migration and invasion .
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
Dimethylenastron interacts with the mitotic kinesin Eg5, a motor protein that plays a critical role in bipolar spindle assembly . It inhibits Eg5 by binding to it, which leads to the suppression of bipolar spindle formation . This interaction with Eg5 is crucial for the biochemical reactions that this compound is involved in .
Cellular Effects
This compound has been shown to suppress the migratory ability of cancer cells in a concentration-dependent manner . It also reduces the invasion ability of these cells . It does not have a detectable effect on cell proliferation until after 72 hours of treatment .
Molecular Mechanism
This compound exerts its effects at the molecular level by allosterically inhibiting the motor domain ATPase of Eg5, which decreases the rate of ADP release . This inhibition of Eg5 leads to the suppression of bipolar spindle formation, which is essential for cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, it has been observed that while there is no detectable effect on cell proliferation after 24 hours of treatment, cell proliferation is inhibited after 72 hours .
Metabolic Pathways
This compound is involved in the metabolic pathway of the mitotic kinesin Eg5 . It inhibits Eg5, which plays a crucial role in bipolar spindle assembly, a process essential for cell division .
Preparation Methods
Dimethylenastron can be synthesized using the Biginelli reaction, a one-pot three-component cyclocondensation involving a β-ketoester, an aldehyde, and urea or thiourea. The reaction is typically carried out under controlled microwave-assisted conditions, which significantly reduce the reaction time compared to conventional heating methods . The product can be purified through simple precipitation and filtration or column chromatography to achieve high purity .
Chemical Reactions Analysis
Dimethylenastron primarily undergoes reactions typical of quinazoline-thione derivatives. It can participate in:
Substitution Reactions: The hydroxyphenyl group at the C-4 position can be substituted with various functional groups to create analogs with different biological activities.
Oxidation and Reduction: The thione group can be oxidized or reduced under specific conditions, altering the compound’s activity and stability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific substitutions and modifications made to the parent compound .
Scientific Research Applications
Dimethylenastron has been extensively studied for its potential in cancer therapy. It inhibits the motor activity of Eg5, leading to cell cycle arrest and apoptosis in cancer cells. This compound has shown efficacy in:
Pancreatic Cancer: Suppresses migration and invasion of pancreatic cancer cells.
Multiple Myeloma: Induces mitotic arrest and apoptosis in multiple myeloma cells.
Breast Cancer: Demonstrates antiproliferative activity against breast cancer cell lines.
Additionally, this compound is used in molecular modeling studies to understand the binding interactions with Eg5 and to design more potent analogs .
Comparison with Similar Compounds
Dimethylenastron is part of a class of Eg5 inhibitors that includes compounds like monastrol, enastron, and vasastrol VS-83 . Compared to these compounds, this compound exhibits higher potency and specificity for Eg5 . For instance:
Monastrol: The first discovered Eg5 inhibitor, but less potent than this compound.
Enastron: More potent than monastrol but still less effective than this compound.
Vasastrol VS-83: Another potent Eg5 inhibitor with similar activity to this compound.
This compound’s unique structural features, such as the hydroxyphenyl group at the C-4 position, contribute to its enhanced activity and specificity .
Properties
IUPAC Name |
4-(3-hydroxyphenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-16(2)7-11-13(12(20)8-16)14(18-15(21)17-11)9-4-3-5-10(19)6-9/h3-6,14,19H,7-8H2,1-2H3,(H2,17,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOOPLOUUAYNPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)O)C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469410 | |
Record name | Eg5 Inhibitor III, Dimethylenastron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863774-58-7 | |
Record name | Eg5 Inhibitor III, Dimethylenastron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylenastron | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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